(4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Description
The compound (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone (CAS: 510724-23-9) is a bicyclic ketone derivative with a molecular formula of C₁₇H₂₂NOF and a molecular weight of 275.361 g/mol . Its structure comprises a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core linked to a 4-fluorophenyl group via a methanone bridge. This compound belongs to a class of molecules designed for targeting neuroreceptors, particularly vasopressin V1a receptors, as evidenced by its structural analogs used in positron emission tomography (PET) imaging .
Properties
IUPAC Name |
(4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c1-16(2)8-14-9-17(3,10-16)11-19(14)15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWQABVNPUODMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone, also known by its compound ID Y512-1654, is a complex organic molecule with potential biological applications. This compound features a unique bicyclic structure that may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.
The molecular characteristics of the compound are summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 275.36 g/mol |
| Molecular Formula | C17H22FN |
| LogP | 3.511 |
| Polar Surface Area | 16.57 Ų |
| Hydrogen Bond Acceptors | 2 |
| InChI Key | XAWQABVNPUODMK-UHFFFAOYSA-N |
The biological activity of (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is hypothesized to involve interactions with specific receptors or enzymes within biological systems. The presence of the fluorophenyl group may enhance its binding affinity and selectivity towards certain molecular targets, potentially modulating their activity.
In Vitro Studies
Research has indicated that compounds with similar structural motifs exhibit various biological effects, including anti-inflammatory and analgesic properties. For instance, studies on related bicyclic compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
In Vivo Studies
In animal models, particularly in cholesterol-fed hamsters, related compounds have demonstrated efficacy in reducing serum cholesterol levels and liver cholesteryl esters . This suggests that (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone may possess lipid-lowering properties.
Case Study 1: Cholesterol Absorption Inhibition
A study focused on the structure-activity relationship (SAR) of azabicyclic compounds revealed that modifications in the phenyl group significantly influenced cholesterol absorption inhibition in hamster models. The compound demonstrated an effective dose (ED50) of 0.04 mg/kg/day for liver cholesteryl ester reduction .
Case Study 2: Analgesic Effects
Another investigation into the analgesic properties of similar bicyclic compounds indicated a notable reduction in pain responses in rodent models. The mechanism was attributed to the inhibition of prostaglandin synthesis via COX pathway modulation .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone, a comparison with structurally similar compounds is essential:
Scientific Research Applications
Pharmacological Research
The compound's structure suggests potential interactions with biological targets, making it relevant in drug discovery and development.
- Mechanism of Action : The compound may interact with specific receptors or enzymes, modulating their activity. This is significant in designing drugs for conditions such as neurological disorders and pain management .
Neuropharmacology
Due to its azabicyclic structure, the compound is investigated for its effects on neurotransmitter systems.
- Potential Uses :
- Treatment of neurodegenerative diseases.
- Modulation of cholinergic pathways which are crucial in cognitive functions.
Analgesic Properties
Studies indicate that compounds similar to (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone exhibit analgesic effects.
- Case Studies :
Antidepressant Activity
The compound's interaction with serotonin receptors may provide avenues for antidepressant therapies.
- Research Insights :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Targets
The following table summarizes key structural analogs, their substituents, molecular properties, and applications:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances stability and binding affinity compared to unsubstituted phenyl analogs (e.g., phenyl-bicyclo analog, MW 257.37 g/mol) . Fluorine’s electronegativity may improve receptor interaction via dipole effects. Bulkier Groups: Compounds like 6a and 6b incorporate indole moieties, increasing molecular weight (393–395 g/mol) and complexity. These modifications likely enhance selectivity for V1a receptors but may reduce blood-brain barrier permeability compared to the simpler target compound .
Pharmacological Applications :
- The target compound and its iodophenyl analog are linked to V1a receptor imaging, leveraging fluorine/iodine for radiolabeling (e.g., ¹⁸F or ¹²³I isotopes) .
- The GLP1R-targeting analog (MW 380.49 g/mol) demonstrates the bicyclo core’s versatility in addressing diverse receptors through tailored substituents .
Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group balances lipophilicity (logP ~4.6 for related compounds) , aiding membrane permeability while avoiding excessive hydrophobicity.
- Hydrogen Bonding: The azabicyclo core’s tertiary amine may participate in weak hydrogen bonding, but the absence of strong donors (e.g., -OH or -NH in 6a) limits this interaction in the target compound .
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone?
- Methodological Answer : The synthesis typically involves: (i) Formation of the azabicyclo[3.2.1]octane core via cyclization under high-pressure reactors to stabilize strained intermediates . (ii) Introduction of the 4-fluorophenyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, using catalysts like AlCl₃ in anhydrous dichloromethane . (iii) Methylation at the 1,3,3-positions using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include temperature control (0–60°C), solvent polarity, and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify bicyclic framework integrity and substituent positions (e.g., 4-fluorophenyl coupling patterns) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Exact mass confirmation using electrospray ionization (ESI) .
Advanced Research Questions
Q. How can reaction conditions be optimized to overcome synthetic challenges in forming the bicyclic framework?
- Methodological Answer :
- Pressure Modulation : High-pressure reactors (5–10 bar) enhance cyclization efficiency by reducing energy barriers for strained bicyclic intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) stabilize transition states during cyclization .
- Catalytic Additives : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerate key steps like acylation .
Q. What experimental designs are recommended for studying interactions between this compound and biological targets (e.g., GPCRs, kinases)?
- Methodological Answer :
- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., serotonin receptors) based on the compound’s fluorophenyl and azabicyclo motifs .
- In Vitro Assays : Competitive binding assays (radioligand displacement) with HEK293 cells expressing target receptors .
- Dose-Response Curves : IC₅₀ determination using fluorescence polarization or TR-FRET assays .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Orthogonal Validation : Cross-validate activity using multiple assay formats (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Standardized Conditions : Control variables like cell line passage number, buffer pH, and temperature during assays .
- Metabolite Screening : LC-MS to rule out interference from degradation products .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions with target receptors (e.g., fluorophenyl group in hydrophobic pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Partial Least Squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
